molecular formula C18H14N4O2 B11403201 2-Methoxy-8-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline

2-Methoxy-8-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B11403201
M. Wt: 318.3 g/mol
InChI Key: AZNMSZGGYDFELM-UHFFFAOYSA-N
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Description

2-Methoxy-8-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline is a complex heterocyclic compound that features a quinoline core substituted with methoxy, methyl, and oxadiazole-pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-8-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with Pyridine: The final step involves coupling the oxadiazole ring with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-8-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Reduced quinoline derivatives.

    Substitution: Quinoline derivatives with substituted side chains.

Scientific Research Applications

2-Methoxy-8-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Methoxy-8-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Oxadiazole Derivatives: Compounds like furazolidone, which is used as an antimicrobial agent.

Uniqueness

2-Methoxy-8-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to its combination of a quinoline core with an oxadiazole-pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

3-(2-methoxy-8-methylquinolin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H14N4O2/c1-11-4-3-5-13-10-14(18(23-2)20-15(11)13)16-21-17(24-22-16)12-6-8-19-9-7-12/h3-10H,1-2H3

InChI Key

AZNMSZGGYDFELM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

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